1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of quinoline, thieno[3,2-d]pyrimidine, and fluorobenzyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include p-toluenesulfonic acid monohydrate and FeCl3 as catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline or thieno[3,2-d]pyrimidine moieties.
Substitution: Halogenation or other substitution reactions can be performed on the fluorobenzyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine: Shares the quinoline moiety but lacks the thieno[3,2-d]pyrimidine and fluorobenzyl groups.
3,4-Dihydroisoquinolin-1(2H)-one: Contains a similar dihydroquinoline structure but differs in the attached functional groups.
Uniqueness
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H20FN3O3S |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20FN3O3S/c25-18-9-3-1-7-17(18)14-28-23(30)22-20(11-13-32-22)27(24(28)31)15-21(29)26-12-5-8-16-6-2-4-10-19(16)26/h1-4,6-7,9-11,13H,5,8,12,14-15H2 |
InChI Key |
VJJWBMQPTFMBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4 |
Origin of Product |
United States |
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